BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to ML-109: A Potent
and Selective TSHR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML-109

Cat. No.: B3088775

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-109 is a potent, selective, and orally available small-molecule agonist of the Thyroid
Stimulating Hormone Receptor (TSHR). This document provides a comprehensive overview of
the chemical structure, physicochemical properties, and biological activity of ML-109. Detailed
representative experimental protocols for its synthesis and for the characterization of its activity
are provided, along with a visualization of its signaling pathway. This guide is intended to serve
as a valuable resource for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Properties

ML-109, also known as CID-25246343 and (S)-(+)-NCGC00161870, is a member of the
dihydroquinazolin-4-one class of compounds.[1] Its chemical structure and key identifiers are
presented below.

IUPAC Name: (S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-
methoxybenzyl)oxy)phenyl)acetamide[2]

Chemical Formula: C31H29N30s[1][3]
Molecular Weight: 523.58 g/mol [3]

CAS Number: 1186649-91-1

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3088775?utm_src=pdf-interest
https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.revvity.com/content/how-run-camp-htrf-assay
https://www.ncbi.nlm.nih.gov/books/NBK56234/
https://www.revvity.com/content/how-run-camp-htrf-assay
https://www.medchemexpress.com/ML-109.html
https://www.medchemexpress.com/ML-109.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

A summary of the key physicochemical properties of ML-109 is provided in Table 1. This data is
crucial for its handling, formulation, and interpretation of its biological activity.

Property Value Source
Appearance White to light yellow solid

Exact Mass 523.21u

Solubility (DMSO) 83.33 mg/mL (159.15 mM)

Solubility (PBS, pH 7.4) 2 uM

Stable at neutral and basic
Stability conditions (t¥2 ~16 h),
degrades at low pH (t%2 ~3 h)

Powder: -20°C for 3 years; In
Storage
solvent: -80°C for 2 years

Biological Activity

ML-109 is a potent and full agonist of the Thyroid Stimulating Hormone Receptor (TSHR), a G-
protein coupled receptor (GPCR). It exhibits high selectivity for the human TSHR over other
related glycoprotein hormone receptors such as the Luteinizing Hormone/Choriogonadotropin
Receptor (LHCGR) and the Follicle-Stimulating Hormone Receptor (FSHR).

In Vitro Activity

The potency of ML-109 has been determined using a cell-based assay that measures the
accumulation of cyclic adenosine monophosphate (CAMP), a key second messenger in the
TSHR signaling cascade.
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Parameter Value Receptor Assay Type Source

cAMP
ECso 40 nM Human TSHR accumulation

assay

cAMP
ECso >100 pM Human FSHR accumulation

assay

cAMP
ECso >100 uM Human LHCGR accumulation

assay

In primary cultures of human thyrocytes, ML-109 has been shown to increase the mRNA levels
of key thyroid-specific genes, including thyroglobulin, thyroperoxidase, and the sodium-iodide
symporter.

Mechanism of Action and Signaling Pathway

ML-109 functions as an allosteric agonist, binding to the serpentine transmembrane domain of
the TSHR. This binding event stabilizes an active conformation of the receptor, leading to the
activation of the associated heterotrimeric Gs protein. The activated Gas subunit then
stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent
increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn
phosphorylates downstream targets to elicit a cellular response.
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Caption: ML-109 signaling pathway via TSHR and Gs protein activation.

Experimental Protocols

The following sections provide representative protocols for the synthesis of ML-109 and for a
functional assay to determine its activity. These are based on published information and
standard laboratory practices.

Synthesis of ML-109

The synthesis of ML-109 can be achieved through a multi-step process. A generalized
synthetic scheme is presented below, based on the synthesis of analogous compounds.
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Step 1: Amide Formation Step 3: Alkylation

Alkoxybenzyl Halide

\ 4

Step 2: Demethylation ML-109
Amide Intermediate (Amide Intermediate)—b(Demethylated Intermediate) (Demethylated Intermediate)
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Caption: General workflow for the synthesis of ML-109.
Representative Protocol:

o Amide Formation: A commercially available carboxylic acid precursor is coupled with
benzylamine using a standard peptide coupling reagent such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of
a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is stirred at
room temperature until completion, as monitored by thin-layer chromatography (TLC) or
liquid chromatography-mass spectrometry (LC-MS). The product is then isolated by aqueous
workup and purified by column chromatography.
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» Demethylation: The resulting amide intermediate is subjected to demethylation. This can be
achieved using a reagent such as boron tribromide (BBr3) in a chlorinated solvent like
dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction is carefully
guenched, and the product is isolated and purified.

o Alkylation: The demethylated intermediate is then alkylated with an appropriate alkoxybenzyl
halide in the presence of a base such as potassium carbonate (K2CQO3) in a polar aprotic
solvent like acetone or DMF. The reaction mixture is heated to facilitate the reaction. After
completion, the final product, ML-109, is isolated and purified by column chromatography or
preparative high-performance liquid chromatography (HPLC).

Characterization: The final product should be characterized by *H NMR, 3C NMR, high-
resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.

Homogeneous Time-Resolved Fluorescence (HTRF)
cAMP Assay

This assay is a competitive immunoassay to quantify CAMP levels in cells following treatment
with ML-109.

Materials:

HEK?293 cells stably expressing the human TSHR.

ML-109 stock solution (in DMSO).

HTRF cAMP assay kit (containing cCAMP-d2, anti-cAMP cryptate, and lysis buffer).

Assay buffer (e.g., HBSS with 20 mM HEPES).

384-well white microplates.

HTRF-compatible plate reader.

Procedure:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.benchchem.com/product/b3088775?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell Preparation: Culture the TSHR-expressing HEK293 cells to approximately 80-90%
confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to
the desired density (e.g., 2,000 cells/well).

o Compound Addition: Prepare serial dilutions of ML-109 in assay buffer. Add a small volume
(e.g., 5 pL) of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

o Cell Seeding: Add 5 L of the cell suspension to each well containing the compound.

 Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-
protein activation and cAMP production.

» Lysis and Detection: Add 5 pL of the cAMP-d2 conjugate followed by 5 uL of the anti-cAMP
cryptate conjugate (pre-diluted in lysis buffer according to the manufacturer's instructions) to
each well.

» Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

o Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence
emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The ratio of the fluorescence at 665 nm to 620 nm is calculated. A decrease in this ratio
indicates an increase in intracellular cCAMP. The data is then plotted as the 665/620 ratio
against the log of the ML-109 concentration. A sigmoidal dose-response curve is fitted to the
data to determine the ECso value.
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Caption: Workflow for the HTRF cAMP assay to determine ML-109 activity.

Conclusion
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ML-109 is a valuable pharmacological tool for studying the biology of the TSHR. Its potency,
selectivity, and oral availability make it a significant compound for both basic research and as a
potential lead for the development of therapeutics for conditions involving the TSHR. The
information and protocols provided in this guide offer a comprehensive resource for scientists
working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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